Isoakaterpin

Description

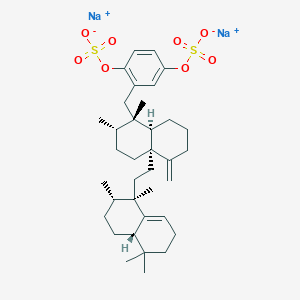

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H52Na2O8S2 |

|---|---|

Molecular Weight |

722.9 g/mol |

IUPAC Name |

disodium;[2-[[(1S,2S,4aR,8aR)-4a-[2-[(1R,2S,4aS)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2-dimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4-sulfonatooxyphenyl] sulfate |

InChI |

InChI=1S/C36H54O8S2.2Na/c1-24-13-15-29-30(11-9-18-33(29,4)5)34(24,6)20-21-36-19-17-25(2)35(7,32(36)12-8-10-26(36)3)23-27-22-28(43-45(37,38)39)14-16-31(27)44-46(40,41)42;;/h11,14,16,22,24-25,29,32H,3,8-10,12-13,15,17-21,23H2,1-2,4-7H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/t24-,25-,29+,32+,34+,35-,36-;;/m0../s1 |

InChI Key |

FQUXSRNOPHYJIR-ZPUXUDSHSA-L |

Isomeric SMILES |

C[C@H]1CC[C@@H]2C(=CCCC2(C)C)[C@]1(C)CC[C@]34CC[C@@H]([C@]([C@H]3CCCC4=C)(C)CC5=C(C=CC(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C.[Na+].[Na+] |

Canonical SMILES |

CC1CCC2C(=CCCC2(C)C)C1(C)CCC34CCC(C(C3CCCC4=C)(C)CC5=C(C=CC(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C.[Na+].[Na+] |

Synonyms |

isoakaterpin |

Origin of Product |

United States |

Origin, Isolation, and Taxonomic Context of Isoakaterpin

Source Organism Identification: Callyspongia sp. as a Producer of Isoakaterpin

The primary source of this compound is marine sponges belonging to the genus Callyspongia. nih.govmdpi.com Sponges of this genus are known to be prolific producers of a diverse array of bioactive secondary metabolites. nih.govnih.gov this compound is one such compound, identified through spectroscopic analysis of extracts from Callyspongia sp.. nih.gov The production of this and other meroterpenoids highlights the complex biochemistry of these marine invertebrates and their potential as a source of novel chemical entities.

Geographic Distribution and Ecological Niche of Producer Sponges

The genus Callyspongia is widely distributed in tropical and subtropical marine environments. These sponges are commonly found in the shallow waters of the Caribbean Sea, the Indo-Pacific region, and the Red Sea. They typically inhabit coral reefs and other hard-substrate environments, where they are sessile filter-feeders, playing a crucial role in nutrient cycling within their ecosystems. The specific ecological conditions of these niches, including water temperature, light exposure, and the presence of symbiotic microorganisms, are thought to influence the production of secondary metabolites like this compound.

Extraction Methodologies from Marine Sponge Biomass

The initial step in obtaining this compound involves the extraction of the compound from the biomass of the Callyspongia sp. sponge. A common procedure begins with the collection and freeze-drying of the sponge material to preserve its chemical integrity. The dried sponge is then typically subjected to solvent extraction.

One documented method for the extraction of a group of meroterpenoids including this compound involves an initial extraction with ethanol (B145695) (EtOH) followed by a subsequent extraction with methanol (B129727) (MeOH). nih.gov Another general approach for extracting metabolites from Callyspongia sp. involves maceration of the dried sponge material with an organic solvent such as ethyl acetate (B1210297). biointerfaceresearch.com This process is often repeated multiple times to ensure a comprehensive extraction of the desired compounds. Following extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract.

Table 1: General Extraction Solvents for Callyspongia sp. Metabolites

| Solvent System | Target Compounds |

| Ethanol followed by Methanol | Meroterpenoids (including this compound) |

| Ethyl Acetate | Various secondary metabolites |

| Acetone | Terpenoids |

| Methanol/Dichloromethane | Polyacetylenes |

Isolation and Purification Protocols for Disulfated Meroterpenoids, including this compound

Following the initial extraction, the crude extract, which contains a complex mixture of compounds, must undergo a series of purification steps to isolate this compound. The purification of disulfated meroterpenoids presents a unique challenge due to their polarity.

A common strategy involves the use of various chromatographic techniques. The crude extract is often first subjected to Vacuum Liquid Chromatography (VLC) . biointerfaceresearch.com In this step, the extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. biointerfaceresearch.com This allows for the separation of the extract into several fractions based on the polarity of the constituent compounds.

The fractions containing the desired meroterpenoids are then further purified, often using High-Performance Liquid Chromatography (HPLC) . Reversed-phase HPLC, with a C18 column, is frequently employed. A solvent system consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with a modifying agent such as trifluoroacetic acid, is used to elute the compounds. The separation is monitored by a detector, such as a UV-Vis spectrophotometer, and the fractions corresponding to the peak of this compound are collected. The final purity of the isolated compound is then confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Co-occurrence and Isolation with Analogous Meroterpenoids (e.g., Ilhabelanol (B1250392), Ilhabrene)

This compound is often isolated alongside other structurally related disulfated meroterpenoids from the extracts of Callyspongia sp.. nih.govnih.gov Notable among these are ilhabelanol and ilhabrene. nih.govnih.gov The co-occurrence of these compounds suggests a common biosynthetic pathway within the sponge or its associated microorganisms. The structural similarities between these analogous meroterpenoids necessitate the use of high-resolution chromatographic techniques for their successful separation and purification. The elucidation of the structures of these co-occurring compounds has been instrumental in understanding the chemical diversity of meroterpenoids produced by the Callyspongia genus.

Table 2: Co-occurring Meroterpenoids with this compound in Callyspongia sp.

| Compound | Class |

| This compound | Disulfated Meroterpenoid |

| Ilhabelanol | Disulfated Meroterpenoid |

| Ilhabrene | Disulfated Meroterpenoid |

Advanced Structural Elucidation of Isoakaterpin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was the principal tool used for the complete structural determination of isoakaterpin. acs.orgmdpi.comresearchgate.net Both one-dimensional and two-dimensional NMR experiments were essential to assemble the intricate framework of this marine natural product.

One-dimensional NMR spectra provided the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the this compound molecule. The ¹H NMR spectrum revealed the number of different types of protons and their electronic environments, splitting patterns (multiplicity), and coupling constants, which offered initial clues about adjacent protons. The ¹³C NMR spectrum indicated the number of non-equivalent carbon atoms and their nature (e.g., methyl, methylene, methine, quaternary, carbonyl).

The analysis of ¹H and ¹³C NMR data allowed for the initial characterization of the key structural fragments within this compound. encyclopedia.pubresearchgate.net These spectra, recorded in solvents like deuterated methanol (B129727) (CD₃OD), confirmed the presence of oxygenated and sulfated moieties, as well as cyclic and aromatic units. encyclopedia.pubmdpi.com Specific proton chemical shifts for this compound have been reported, providing a foundational dataset for its structural analysis. ufrn.br

Table 1: Selected ¹H NMR Data for this compound Solvent: CD₃OD, Frequency: 600 MHz

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 2.38 | d | 14.1 |

| H-1 | 3.30 | d | 14.1 |

| H-3 | 1.65 | m | |

| H-3 | 1.20 | m |

Data sourced from a 2021 thesis by Sousa, L. H. N. ufrn.br

While 1D NMR provides data on individual nuclei, 2D NMR experiments were crucial for assembling the complete molecular structure by establishing correlations between atoms. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identified proton-proton (¹H-¹H) spin-coupling networks. By revealing which protons are adjacent to each other (typically separated by two or three bonds), COSY spectra were instrumental in piecing together the spin systems within the various cyclic and acyclic portions of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with the signal of the carbon atom it is directly attached to. This provided an unambiguous assignment of the ¹³C NMR spectrum for all protonated carbons, linking the proton and carbon frameworks directly.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique revealed correlations between protons and carbons that are separated by two or three bonds (and sometimes four). HMBC was essential for connecting the individual spin systems identified by COSY. It allowed for the assembly of the entire carbon skeleton by linking quaternary carbons (which are invisible in HSQC) to nearby protons and connecting disparate structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the numerous chiral centers in this compound, NOESY experiments were employed. This experiment detects through-space correlations between protons that are physically close to each other, regardless of their bonding connectivity. The presence or absence of NOE cross-peaks between specific protons provided critical information to assign the relative configuration of substituents on the rings and side chains as either syn or anti.

Through the combined interpretation of these 2D NMR datasets, the planar structure and the relative stereochemistry of this compound were definitively elucidated. acs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provided the exact molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) would have been used to obtain a highly accurate mass measurement, allowing for the determination of the molecular formula, C₃₆H₅₂Na₂O₈S₂, with a high degree of confidence. ufrn.br This confirmation is a critical step that validates the structural fragments proposed by NMR analysis.

Furthermore, tandem mass spectrometry (MS/MS) experiments would have been used to study the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, researchers could confirm the presence of specific substructures, such as the loss of sulfate (B86663) groups (SO₃), which is a characteristic fragmentation pathway for sulfated natural products. grafiati.comresearchgate.net

Other Spectroscopic Techniques for Complementary Structural Information (e.g., IR, UV)

In addition to NMR and MS, other spectroscopic methods provided complementary data to corroborate the structure of this compound. encyclopedia.pubmdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the IR spectrum would show characteristic absorption bands for hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and, importantly, the strong, characteristic stretches associated with the sulfate ester groups (S=O). researchgate.netkoreascience.kr

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within a molecule, highlighting the presence of chromophores. The UV spectrum of this compound would help to confirm the presence of any conjugated systems or aromatic moieties within the structure. researchgate.netresearchgate.netkoreascience.kr

Stereochemical Assignment Methodologies for Complex Meroterpenoids

Assigning the absolute and relative stereochemistry of complex meroterpenoids like this compound is a significant challenge due to the high number of stereogenic centers. The primary method for determining relative stereochemistry is the analysis of 2D NOESY NMR data, which reveals the spatial proximity of protons. koreascience.kr

For absolute stereochemical assignment, a variety of methods can be employed. While not explicitly detailed for this compound in the provided context, common strategies include:

Total Synthesis: The unambiguous synthesis of one or more possible stereoisomers and comparison of their spectroscopic data (especially NMR and optical rotation) with the natural product is a definitive method for assigning absolute configuration. nih.govrsc.org

Precursor-Directed Biosynthesis: In some cases, feeding labeled precursors can help determine the configuration of certain biosynthetic intermediates. nih.gov

Cahn-Ingold-Prelog (CIP) System: Once the 3D arrangement is determined, the CIP rules are applied to assign each chiral center as either R or S, providing a systematic nomenclature for the molecule's absolute configuration. masterorganicchemistry.comyoutube.com

The stereochemical assignment of this compound would have relied heavily on detailed NOESY analysis and careful comparison with the known stereochemistry of structurally related compounds. acs.orgkoreascience.kr

Comparative Structural Analysis with Akaterpin and Related Meroterpenoids

This compound belongs to a family of structurally related sulfated meroterpenoids that includes akaterpin, ilhabelanol (B1250392), and ilhabrene, all isolated from marine sponges of the genus Callyspongia. encyclopedia.pubkoreascience.krusp.br A comparative analysis is crucial for understanding the structural diversity and biosynthetic relationships within this class of compounds.

This compound and akaterpin are isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms. researchgate.net The structural difference lies in their stereochemistry. The elucidation of this compound's structure was greatly aided by comparing its spectroscopic data with that of the previously known akaterpin. encyclopedia.pubresearchgate.net Such comparisons allow chemists to quickly identify conserved structural motifs and pinpoint the specific structural or stereochemical differences, ultimately accelerating the elucidation process for new members of a natural product family.

Biosynthetic Pathways of Isoakaterpin

Proposed Mixed Biosynthetic Origin: Terpenoid and Polyketide Components

Meroterpenoids are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways. nih.govnih.gov Structurally, they consist of a terpenoid-derived portion, often a di-, sester-, or triterpene, and a polyketide-derived moiety, which is typically an aromatic or highly reduced polyketide chain. nih.govfrontiersin.org The biosynthesis generally involves the joining of these two distinct precursor molecules. nih.gov

In the case of Isoakaterpin, its complex carbon skeleton suggests a similar mixed origin. The formation of such compounds in nature is often catalyzed by prenyltransferase enzymes, which facilitate the regioselective addition of an electron-rich, polyketide-derived aromatic component to an electrophilic terpene diphosphate. nih.gov While the specific precursors for this compound have not been definitively elucidated through targeted studies, its classification as a meroterpenoid points to a convergent pathway utilizing building blocks from these two major metabolic routes. scielo.brfrontiersin.org

Table 1: General Precursors for Terpenoid and Polyketide Pathways

| Biosynthetic Pathway | Primary Precursor(s) | Resulting Building Block(s) |

|---|---|---|

| Terpenoid | Acetyl-CoA or Pyruvate/Glyceraldehyde-3-phosphate | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |

| Polyketide | Acetyl-CoA, Propionyl-CoA, Malonyl-CoA | Polyketide chain |

Precursor Incorporation Studies and Isotopic Labeling Approaches

Isotopic labeling is a powerful technique used to trace the metabolic pathways of natural products. creative-proteomics.comsilantes.com This approach involves feeding an organism with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) and then analyzing the resulting natural product to determine the position and extent of isotope incorporation. nih.govbiorxiv.org This method provides direct evidence for the biosynthetic origin of different parts of a molecule. nih.gov

For meroterpenoids, typical precursor feeding studies would involve administering isotopically labeled acetate (B1210297) (e.g., [1-¹³C]acetate or [1,2-¹³C]acetate) to trace the polyketide portion and labeled mevalonate (B85504) or glucose to track the terpenoid component. scielo.br The pattern of labeling in the final product, typically analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), can confirm the precursors and elucidate the assembly of the carbon skeleton. nih.gov

While specific isotopic labeling studies dedicated to this compound have not been reported in the available literature, this methodology remains the gold standard for experimentally validating its proposed mixed biosynthetic origin. Modern platforms like IsoAnalyst combine stable isotope labeling with mass spectrometry to connect metabolites to their biosynthetic gene clusters (BGCs). nih.govnih.gov

Table 2: Common Isotopically Labeled Precursors in Biosynthetic Studies

| Labeled Precursor | Pathway Traced | Key Intermediates |

|---|---|---|

| [¹³C]-Sodium Acetate | Polyketide, Terpenoid (via MVA pathway) | Malonyl-CoA, Acetyl-CoA |

| [¹³C]-Glucose | General metabolism, Terpenoid (via MEP pathway) | Pyruvate, Glyceraldehyde-3-phosphate |

| [¹³C]-L-methionine | C₁-unit transfers (e.g., methylation) | S-Adenosyl methionine (SAM) |

Enzymatic Machinery Involved in Meroterpenoid Synthesis

The biosynthesis of complex meroterpenoids is orchestrated by a suite of specialized enzymes. nih.gov The assembly typically requires enzymes from both polyketide and terpenoid pathways, as well as enzymes that catalyze the crucial coupling step and subsequent modifications. nih.govnih.gov

Key enzyme classes involved in meroterpenoid biosynthesis include:

Polyketide Synthases (PKSs): These enzymes are responsible for constructing the polyketide chain from simple acyl-CoA precursors like acetyl-CoA and malonyl-CoA. nih.gov

Terpene Synthases/Cyclases: These enzymes convert acyclic terpene precursors, such as geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), or geranylgeranyl pyrophosphate (GGPP), into the diverse array of cyclic and acyclic terpenoid scaffolds.

Prenyltransferases (PTases): This class of enzymes is critical for many meroterpenoid biosyntheses, as they catalyze the covalent linkage between the polyketide and terpenoid moieties. nih.gov

Tailoring Enzymes: After the core scaffold is assembled, a variety of "tailoring" enzymes modify the structure to produce the final natural product. These can include oxidoreductases (e.g., cytochrome P450 monooxygenases), methyltransferases, and, in the case of this compound, sulfotransferases that attach the sulfate (B86663) groups. springernature.comrsc.org

The synthesis of oxidized meroterpenoids often involves P450 enzymes that introduce hydroxyl groups at specific positions, a step that can be crucial for subsequent cyclization or functionalization reactions. nih.govspringernature.com

Table 3: Key Enzyme Families in Meroterpenoid Biosynthesis

| Enzyme Class | Function |

|---|---|

| Polyketide Synthase (PKS) | Synthesizes the polyketide backbone. |

| Terpene Synthase/Cyclase | Forms the core terpenoid structure. |

| Prenyltransferase (PTase) | Joins the polyketide and terpenoid units. |

| Cytochrome P450 Monooxygenase | Catalyzes oxidative modifications (e.g., hydroxylation). springernature.com |

Role of Associated Microorganisms (e.g., Symbiotic Bacteria, Fungi) in Biosynthesis

This compound was isolated from the marine sponge Callyspongia sp. scielo.brmdpi.com Marine sponges are renowned for being prolific sources of bioactive natural products. However, there is substantial evidence that many of these compounds are actually produced by symbiotic microorganisms residing within the sponge host. grafiati.comnih.gov These symbionts can include a diverse array of bacteria, fungi, and archaea. fao.orgwikipedia.org

The production of complex secondary metabolites like meroterpenoids often requires biosynthetic machinery, such as PKS and non-ribosomal peptide synthetase (NRPS) systems, which are common in microorganisms but less so in sponges themselves. unl.ptnih.gov It is therefore highly probable that the true producer of this compound is a microbial symbiont living in association with Callyspongia sp. scielo.brmdpi.comscispace.com The sponge provides a protected, nutrient-rich environment for the microbes, which in turn may produce chemical compounds that defend the host against predators, pathogens, or competing organisms. nih.govplos.org Fungal-bacterial endosymbiosis is a well-documented phenomenon that can result in the production of unique metabolites. wikipedia.orgnih.gov

Genetic Basis of this compound Biosynthesis: Gene Cluster Identification and Analysis

In many microorganisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a functional unit called a Biosynthetic Gene Cluster (BGC). nih.govwikipedia.org The identification of BGCs is a cornerstone of modern natural product discovery and is often accomplished through genome mining of the producing organism. nih.gov

Computational tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and NP.searcher are used to scan genomic data for the presence of signature genes, such as those encoding PKSs or terpene synthases, to identify potential BGCs. nih.govsemanticscholar.org

While the specific BGC responsible for this compound biosynthesis has not yet been reported, a putative cluster would be expected to contain:

Genes for a polyketide synthase (PKS) to build the polyketide unit.

Genes for a terpene synthase and enzymes for the synthesis of the terpene precursor (e.g., from the mevalonate or MEP pathway).

A gene for a prenyltransferase to catalyze the key joining reaction.

Genes for tailoring enzymes , most notably one or more sulfotransferases to install the two sulfate groups characteristic of this compound. frontiersin.org

Identifying the true producing organism (likely a symbiont) and sequencing its genome would be the first step toward finding and characterizing the this compound BGC. researchgate.netnih.gov

Table 4: Hypothetical Gene Composition of an this compound Biosynthetic Gene Cluster

| Gene Type | Encoded Enzyme Function | Role in this compound Biosynthesis |

|---|---|---|

| PKS | Polyketide Synthase | Assembly of the polyketide moiety. |

| Terpene Synthase | Terpene Synthase/Cyclase | Formation of the core terpenoid scaffold. |

| Prenyltransferase | Aromatic Prenyltransferase | Linking of the polyketide and terpenoid parts. |

| Oxidoreductase | P450 Monooxygenase/Dehydrogenase | Hydroxylation, oxidation, or reduction steps. |

| Sulfotransferase | Sulfotransferase | Addition of the two sulfate groups. |

| Regulator | Transcriptional Regulator | Control of gene cluster expression. |

Molecular Mechanism of Biological Activity of Isoakaterpin

Identification of Adenosine (B11128) Phosphoribosyl Transferase (L-APRT) as a Primary Target

Isoakaterpin, a disulfated meroterpenoid isolated from the Brazilian marine sponge Callyspongia sp., has been identified as a potent inhibitor of Leishmania spp. Adenosine Phosphoribosyl Transferase (L-APRT) researchgate.netmdpi.comnih.govfrontiersin.org. This enzyme is a key component of the purine (B94841) salvage pathway in these parasites. Research has demonstrated that this compound exhibits inhibitory activity against L-APRT with a half-maximal inhibitory concentration (IC50) of 1.05 μM researchgate.netnih.govfrontiersin.org. This specific targeting of a crucial parasite enzyme underscores the potential of this compound as a selective antileishmanial agent, as this pathway is essential for the parasite but not for its mammalian host nih.gov.

Significance of Purine Salvage Pathway in Leishmania spp. Metabolism

Leishmania parasites are incapable of synthesizing purines de novo and are therefore entirely dependent on the salvage of preformed purines from their host mdpi.com. This metabolic deficiency makes the purine salvage pathway an "Achilles' heel" for the parasite and a prime target for chemotherapeutic intervention. The pathway involves a series of enzymes that convert salvaged purine bases and nucleosides into essential nucleotides required for DNA and RNA synthesis, as well as for energy metabolism.

The major enzymes in this pathway include phosphoribosyltransferases (PRTs) such as Adenine (B156593) Phosphoribosyltransferase (APRT), Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), and Xanthine Phosphoribosyltransferase (XPRT) mdpi.com. These enzymes catalyze the conversion of purine bases into their corresponding nucleoside monophosphates. Given its critical role, the inhibition of any of these enzymes can have a profound impact on the parasite's viability. The dependence of Leishmania on this pathway highlights the therapeutic potential of inhibitors like this compound that can selectively disrupt this essential metabolic route.

Mechanistic Studies of L-APRT Inhibition by this compound

While the precise molecular interactions between this compound and L-APRT have not been extensively detailed in published literature, the inhibitory action of this compound on L-APRT suggests a direct binding to the enzyme. This interaction likely interferes with the enzyme's catalytic activity, preventing the conversion of adenine to adenosine monophosphate (AMP). The mechanism could involve competitive, non-competitive, or uncompetitive inhibition, where this compound might bind to the active site, an allosteric site, or the enzyme-substrate complex, respectively. Further kinetic and structural studies are necessary to fully elucidate the specific mode of inhibition.

Structure-Activity Relationship (SAR) Investigations for L-APRT Inhibition

Future SAR studies would involve the synthesis of this compound analogs with modifications to these key features. By systematically altering different parts of the molecule and assessing the corresponding changes in L-APRT inhibitory activity, researchers can identify the pharmacophore responsible for its biological function. This would enable the design and synthesis of more potent and selective L-APRT inhibitors based on the this compound scaffold.

In Vitro Pharmacological Models for Mechanistic Elucidation (without efficacy data)

The elucidation of the mechanism of action of antileishmanial compounds targeting the purine salvage pathway often employs a variety of in vitro models. These models are crucial for confirming the enzymatic target and understanding the downstream cellular consequences of its inhibition.

Commonly used in vitro models include:

Recombinant Enzyme Assays: Purified recombinant L-APRT can be used in enzymatic assays to directly measure the inhibitory effect of compounds like this compound. These assays allow for the determination of kinetic parameters such as IC50, Ki, and the mode of inhibition.

Promastigote and Amastigote Cultures: The activity of inhibitors can be assessed against both the promastigote (insect stage) and the clinically relevant amastigote (mammalian stage) forms of the parasite. While these models provide efficacy data, they are also instrumental in mechanistic studies. For instance, metabolic labeling with radiolabeled purines (e.g., [3H]-adenine) can be used to monitor the disruption of purine incorporation into the parasite's nucleotide pool following treatment with the inhibitor.

Genetically Modified Parasites: Leishmania strains with altered expression levels of L-APRT (e.g., overexpressors or knockouts) can be invaluable tools. Comparing the susceptibility of these modified parasites to the wild-type strain can provide strong evidence for the on-target activity of the compound.

These in vitro systems provide a controlled environment to dissect the specific molecular interactions and cellular effects of L-APRT inhibitors, paving the way for a comprehensive understanding of their antileishmanial activity.

Comparative Analysis of this compound’s Mode of Action with Other Antileishmanial Agents

This compound's mode of action, the inhibition of L-APRT, places it within a class of antileishmanial agents that target the parasite's purine salvage pathway. A comparative analysis with other agents reveals both similarities and differences in their mechanisms.

| Antileishmanial Agent | Primary Target/Mechanism of Action | Stage of Purine Salvage Pathway Targeted |

| This compound | Adenosine Phosphoribosyl Transferase (L-APRT) inhibitor | Conversion of adenine to AMP |

| Allopurinol | Substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), leading to the formation of toxic inosine monophosphate analogs. | Conversion of hypoxanthine to IMP |

| Formycin A | Converted by adenosine kinase and other enzymes to an analog of ATP, which inhibits RNA synthesis. | Nucleoside phosphorylation and subsequent metabolic steps |

| Pentamidine | Multiple proposed mechanisms, including interference with DNA, RNA, and protein synthesis, and inhibition of topoisomerase. It may also affect polyamine metabolism, which is linked to purine metabolism. | Not a direct inhibitor of a specific purine salvage enzyme, but has downstream effects on nucleotide metabolism. |

| Miltefosine (B1683995) | Primarily disrupts lipid metabolism and membrane integrity. Also induces apoptosis-like cell death. | Does not directly target the purine salvage pathway. |

| Amphotericin B | Binds to ergosterol in the parasite's cell membrane, leading to pore formation and cell death. | Does not directly target the purine salvage pathway. |

Unlike broad-spectrum agents like Amphotericin B or Miltefosine, this compound exhibits a more targeted approach by inhibiting a specific enzyme within a metabolic pathway that is essential for the parasite but not for the host. This targeted inhibition is similar to the strategy employed by allopurinol, which also disrupts the purine salvage pathway, albeit by targeting a different enzyme (HGPRT). The specificity of this compound for L-APRT could potentially offer a favorable therapeutic window and reduce off-target effects. Further research is needed to fully characterize its selectivity and potential for combination therapy with other antileishmanial drugs.

Synthetic Strategies and Chemical Modifications of Isoakaterpin

Academic Approaches to Total Synthesis of Meroterpenoids

The total synthesis of meroterpenoids is a vibrant area of research that continually inspires chemists to devise innovative and efficient strategies. semanticscholar.org The structural heterogeneity of these molecules, which combine terpenoid and often aromatic (polyketide-derived) fragments, necessitates a broad toolkit of synthetic methods. semanticscholar.orgresearchgate.net Academic laboratories have successfully employed a range of powerful reactions and strategic approaches to construct these intricate molecular architectures.

Key strategies often involve the strategic coupling of the two distinct structural domains followed by cyclization cascades to build the final polycyclic system. Common approaches include:

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for constructing six-membered rings and has been thoroughly exploited in meroterpenoid synthesis, often to create highly functionalized bicyclic or polycyclic cores. nih.govresearchgate.net For instance, an intramolecular Diels-Alder cycloaddition was a key feature in an enantioselective total synthesis of the Ganoderma meroterpenoid (-)-lucidumone, effectively building a bicyclo[2.2.2]octane moiety. researchgate.net

Tandem and Cascade Reactions: To improve synthetic efficiency, many approaches rely on tandem reactions where multiple bonds are formed in a single operation. A unified synthesis of applanatumol meroterpenoids featured a key sequence involving a tandem anionic ketone allylation/oxy-Cope rearrangement. nih.gov Similarly, biomimetic approaches often seek to replicate proposed biosynthetic cascades, such as using polyene cyclizations initiated by a dearomatization event to generate complex tetracyclic scaffolds. d-nb.info

Fragment Coupling Strategies: Convergent syntheses that bring together two complex fragments late in the sequence are highly valued. The Suzuki-Miyaura cross-coupling is a frequently used method to link the terpenoid and aromatic portions of the molecule. researchgate.netacs.org An asymmetric total synthesis of asnovolin-related spiromeroterpenoids utilized a sterically hindered 1,2-addition to couple the fragments, demonstrating a powerful method for assembling congested frameworks. nih.gov

Biomimetic Approaches: Synthetic strategies are often inspired by the proposed biosynthetic pathways. d-nb.info For example, the synthesis of certain meroterpenoids has been achieved through an intramolecular vinyl quinone Diels-Alder reaction, mimicking a plausible biosynthetic cyclization. researchgate.net Another biomimetic strategy involves the direct coupling of a polyketide-derived moiety (like 3,5-dimethylorsellinic acid, DMOA) with a farnesyl electrophile, followed by polycyclization to yield complex meroterpenoid frameworks. d-nb.infobu.edu

These academic pursuits not only provide access to the target natural products but also drive the development of new synthetic methodologies and deepen the understanding of chemical reactivity. semanticscholar.org

Development of Synthetic Routes for Sulfated Meroterpenoids

Isoakaterpin is characterized by the presence of two sulfate (B86663) ester groups, a feature common to many marine natural products. nih.govmdpi.com The synthesis of such sulfated molecules, particularly those with multiple sulfate groups and complex stereochemistry, presents a unique set of challenges. portlandpress.comrsc.org

The chemical sulfation of small molecules is often difficult due to several factors:

Reagent Stability and Reactivity: The most common sulfating agents are sulfur trioxide (SO₃) and its complexes with amines or amides, such as pyridine-SO₃, trimethylamine-SO₃, and DMF-SO₃. portlandpress.com While effective, these reagents can be aggressive, and the reactions often require careful control of conditions to avoid side reactions.

Product Stability: The resulting organosulfate esters can be sensitive to acidic conditions and high temperatures, which can complicate purification. portlandpress.com

Purification Challenges: Sulfated compounds are often highly polar and anionic, making them poorly soluble in common organic solvents. portlandpress.comrsc.orgresearchgate.net This necessitates the use of aqueous purification protocols or ion-exchange chromatography, which can be cumbersome and limit the practicality of the synthesis, especially on a larger scale. rsc.org

Regioselectivity: In polyhydroxylated molecules like many terpenoid precursors, achieving selective sulfation at a specific hydroxyl group without the use of protecting groups is a significant hurdle.

To address these issues, research has focused on developing milder and more user-friendly sulfation methods. One modern approach involves the development of novel reagents like tributylsulfoammonium betaine, which provides a high-yielding route to organosulfates that are initially soluble in organic solvents, simplifying their isolation and handling before ion exchange to the final salt form. rsc.orgresearchgate.net Another strategy uses chlorosulfonic acid in combination with a base like triethylamine. portlandpress.com The synthesis of sulfated meroterpenoids often involves introducing the sulfate group(s) as the final step in the synthetic sequence to avoid carrying the polar, sensitive functional group through multiple transformations. portlandpress.com For a molecule like this compound, a successful synthetic route would need to overcome the challenge of introducing two sulfate groups onto a complex, stereochemically rich hydroquinone-terpenoid scaffold.

Design and Synthesis of this compound Analogs for Mechanistic Studies

While a total synthesis of this compound has not been reported, the design and synthesis of analogs are crucial for conducting detailed mechanistic and structure-activity relationship (SAR) studies. Such studies help to identify the specific structural features—the pharmacophore—responsible for a compound's biological activity. For this compound, which inhibits Leishmania spp. adenosine (B11128) phosphoribosyl transferase, analogs would be designed to probe the roles of its key functionalities: the disulfated hydroquinone (B1673460) ring and the complex terpenoid tail. nih.gov

Key strategic modifications in the design of analogs would include:

Modification of Sulfate Groups: A primary question is the importance of the sulfate esters for activity. Synthetic analogs could include the non-sulfated hydroquinone, as well as mono-sulfated versions, to determine if both sulfate groups are necessary. Studies on other sulfated marine meroterpenoids have indicated that both the hydroquinone and sulfate functionalities can be crucial for certain biological activities, such as the inhibition of the enzyme sortase A. mdpi.com

Alteration of the Aromatic Core: The hydroquinone moiety could be replaced with a quinone, as seen in many related meroterpenoids. jst.go.jp SAR studies of meroterpenoids from Sargassum macrocarpum showed that while both hydroquinones and quinones were active against amyloid polypeptide aggregation, the hydroquinone forms were generally more potent. jst.go.jp Other analogs might alter the substitution pattern on the aromatic ring.

Simplification or Modification of the Terpenoid Moiety: The complex, cyclic terpenoid tail of this compound contributes significantly to its stereochemistry and conformation. Synthesizing analogs with simplified, truncated, or acyclic terpenoid chains could reveal the extent to which this part of the molecule contributes to target binding and specificity.

Stereochemical Variation: The synthesis of diastereomers or enantiomers of the natural product would be essential to understand the stereochemical requirements for its biological activity.

A divergent synthetic strategy, where a late-stage common intermediate can be converted into a variety of related products, would be highly advantageous for producing a library of such analogs. acs.orgrsc.org By systematically modifying each part of the this compound structure and evaluating the biological activity of the resulting analogs, researchers could build a detailed model of its interaction with its enzymatic target.

Chemoenzymatic Synthesis and Biotransformation Approaches

Chemoenzymatic synthesis and biotransformation offer powerful tools for the construction of complex natural products like meroterpenoids by leveraging the high selectivity of enzymes for reactions that are difficult to achieve with traditional chemical methods. researchgate.netrsc.org These approaches are particularly valuable for introducing functionality at unactivated C-H bonds or for carrying out highly stereoselective transformations. jmaps.in

In the context of meroterpenoid synthesis, enzymes can be used in several ways:

Selective Oxidation: Enzymes, particularly cytochrome P450 monooxygenases (P450s), are capable of performing regio- and stereoselective hydroxylations on complex terpenoid scaffolds. whiterose.ac.uk This strategy can be used to install hydroxyl groups at specific positions early in a synthetic route, providing a handle for further chemical modification. A modular synthesis of α-pyrone meroterpenoids, for example, used a biocatalytic hydroxylation of sclareolide (B1681565) on a gram scale as a key initial step. researchgate.net

Cyclization Cascades: Terpene cyclase enzymes are responsible in nature for constructing the diverse polycyclic skeletons of terpenoids from simple linear precursors. bu.edu There is growing interest in using these enzymes, or engineered versions, in chemoenzymatic strategies. nih.gov For instance, a platform to produce 3,5-dimethylorsellinic acid (DMOA)-derived meroterpenoids involved incubating synthetic farnesyl-DMOA substrates with terpene cyclase enzymes to generate novel chemoenzymatic products. bu.edu

Biotransformation of Precursors: Whole-cell biotransformation using fungi or bacteria can be employed to modify terpenoid precursors or advanced synthetic intermediates. jmaps.innih.gov These microbial systems can perform a variety of reactions, including hydroxylations, oxidations, and reductions, often with high selectivity. nih.govtandfonline.com

The development of chemoenzymatic routes is particularly attractive for producing analogs of natural products, as enzymes can sometimes accept modified, non-natural substrates to generate novel structures that would be challenging to access through purely chemical means. bu.edunih.gov

Challenges in Stereoselective Synthesis of Complex Meroterpenoids

The synthesis of complex meroterpenoids is a significant undertaking, with the control of stereochemistry being one of the most persistent challenges. nih.gov These molecules often feature multiple contiguous stereocenters, complex fused or bridged ring systems, and sterically hindered quaternary carbons, all of which must be installed with precise stereocontrol. nih.govnsf.gov

Major stereochemical challenges in this field include:

Construction of All-Carbon Quaternary Stereocenters: Many meroterpenoids contain at least one quaternary carbon that is also a stereocenter. The creation of these congested centers in an enantioselective fashion is a well-known synthetic challenge. chemrxiv.org

Control of Complex Polycyclic Systems: Meroterpenoids frequently possess intricate ring systems, such as the bicyclo[3.3.1]nonane core found in berkeleyone A or the spirocyclic skeletons of the asnovolins. semanticscholar.orgnih.gov Forging these rings while controlling the relative stereochemistry of multiple substituents is a formidable task. Strategies like intramolecular cyclizations and tandem rearrangements are often employed to build these cores. researchgate.netnih.gov

Installation of Unusual Stereochemistry: Some natural products possess thermodynamically less stable stereoisomers, such as an axial methyl group on a cyclohexane (B81311) ring. nih.gov Synthesizing these "unnatural" configurations can require the development of unconventional reaction pathways. For example, a metal hydride atom transfer (MHAT) reduction was used to install an unusual axial methyl group in the synthesis of asnovolin spiromeroterpenoids. nih.gov

Overcoming these challenges requires the development of novel asymmetric methodologies and a deep understanding of the conformational biases and reactivity of complex intermediates. chemrxiv.orgresearchgate.net The successful asymmetric total synthesis of a complex meroterpenoid is therefore a testament to the power and sophistication of modern organic chemistry. mdpi.com

Analytical and Bioanalytical Methodologies in Isoakaterpin Research

Advanced Chromatographic Techniques for Profiling and Quantification

The initial step in the study of isoakaterpin involves its extraction and purification from its natural source, the marine sponge Callyspongia sp. This is typically achieved through a multi-step process involving various chromatographic techniques. The sponge material is first subjected to extraction with organic solvents, such as ethanol (B145695) followed by methanol (B129727), to create a crude extract containing a complex mixture of metabolites. encyclopedia.pubmdpi.comresearchgate.net

Subsequent purification of this compound from this extract relies on a combination of chromatographic methods. Thin-layer chromatography (TLC) is often employed as a rapid and effective tool for monitoring the separation process and identifying fractions of interest. researchgate.netufrn.br For the preparative separation and isolation of this compound, high-performance liquid chromatography (HPLC) is the method of choice. acs.org Specifically, preparative HPLC systems equipped with columns containing a phenyl-derivatized stationary phase have been utilized for the purification of related marine natural products, suggesting a similar approach for this compound. usp.br

For quantitative analysis, HPLC coupled with a suitable detector, such as a UV or mass spectrometry detector, can be developed. nih.gov While specific quantitative HPLC methods for this compound are not extensively detailed in the literature, the principles of analytical chromatography allow for the development of such methods. chromtech.comprosep-ltd.comuspbpep.com This would involve the use of a certified reference standard of this compound to create a calibration curve, enabling the precise quantification of the compound in various samples.

Table 1: Chromatographic Techniques in this compound Research

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Fraction monitoring | Rapidly assess the presence of this compound in different fractions during purification. | researchgate.netufrn.br |

| High-Performance Liquid Chromatography (HPLC) | Isolation and Purification | Separate this compound from other compounds in the crude extract. | acs.orgusp.br |

| HPLC with UV/MS detection | Quantification | Accurately measure the concentration of this compound in extracts or biological samples. | nih.gov |

High-Resolution Mass Spectrometry-Based Metabolomics for Pathway Intermediates

High-resolution mass spectrometry (HRMS) plays a pivotal role in the structural elucidation of novel natural products, including this compound. researchgate.net HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the determination of the elemental composition of a molecule. uni-rostock.debioanalysis-zone.comlabmanager.com This information is critical in the early stages of characterizing a new compound. Techniques such as high-resolution electrospray ionization mass spectrometry (HRESIMS) are particularly valuable for analyzing polar and thermally labile molecules like the disulfated this compound. koreascience.kr

Beyond structural confirmation, HRMS-based metabolomics is a powerful hypothesis-generating tool for exploring the biosynthetic pathway of this compound. By comparing the metabolomic profiles of Callyspongia sp. under different conditions or by analyzing different parts of the sponge, it may be possible to identify potential biosynthetic precursors and intermediates of this compound. This untargeted approach can reveal novel enzymatic reactions and shed light on the metabolic network within the sponge and its associated microorganisms. While specific metabolomics studies focused on the this compound pathway have not been reported, the methodology holds significant promise for future research in this area.

Table 2: High-Resolution Mass Spectrometry in this compound Analysis

| Technique | Application | Key Information Provided | Reference |

|---|---|---|---|

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Structural Elucidation | Exact mass and elemental composition of this compound. | researchgate.netkoreascience.kr |

| HRMS-based Metabolomics | Biosynthetic Pathway Analysis | Identification of potential precursors and intermediates in the formation of this compound. | grafiati.com |

| Tandem Mass Spectrometry (MS/MS) | Structural Fragmentation | Detailed structural information through the analysis of fragment ions. | lcms.cz |

NMR-Based Quantitative Analysis and Metabolite Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to the initial structure determination of this compound. encyclopedia.pubmdpi.comnih.govnih.govacs.org One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, provided the necessary data to piece together the complex molecular architecture of this meroterpenoid. biointerfaceresearch.com

In addition to its role in structure elucidation, NMR spectroscopy can be a powerful tool for quantitative analysis (qNMR). technologynetworks.comox.ac.uk qNMR allows for the determination of the concentration of a specific compound in a complex mixture without the need for an identical standard, by using an internal standard of known concentration. researchgate.netmestrelab.commdpi.com This technique could be applied to quantify this compound in crude extracts of Callyspongia sp. and to assess the purity of isolated samples.

Furthermore, NMR-based metabolite fingerprinting offers a holistic view of the chemical composition of the sponge extract. By acquiring ¹H NMR or ¹³C NMR spectra of the crude extract, a unique "fingerprint" is generated that represents the mixture of metabolites present. This approach can be used to compare the chemical profiles of different Callyspongia specimens, to monitor changes in metabolite production over time, or to assess the chemical diversity within a population.

Table 3: NMR Techniques in this compound Research

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| 1D and 2D NMR | Structure Elucidation | Determine the chemical structure and stereochemistry of this compound. | encyclopedia.pubmdpi.combiointerfaceresearch.comacs.org |

| Quantitative NMR (qNMR) | Quantification | Measure the concentration and purity of this compound in samples. | technologynetworks.comresearchgate.net |

| NMR-based Metabolite Fingerprinting | Chemical Profiling | Obtain a comprehensive overview of the metabolites present in Callyspongia sp. extracts. | nih.gov |

Bioassay-Guided Fractionation in Discovery of Bioactive Natural Products

The discovery of this compound as a potent inhibitor of Leishmania spp. adenine (B156593) phosphoribosyltransferase (L-APRT) is a classic example of bioassay-guided fractionation. encyclopedia.pubnih.govscielo.brvliz.bevliz.be This strategy involves systematically separating the crude extract of an organism into fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

In the case of this compound, the crude extract of Callyspongia sp. would have been initially tested for its ability to inhibit the L-APRT enzyme. d-nb.infomdpi.com Following the observation of activity, the extract would be fractionated using chromatographic techniques such as column chromatography or HPLC. Each fraction would then be assayed for L-APRT inhibition, allowing the researchers to focus on the fractions exhibiting the highest activity. This iterative process of separation and bioassay ultimately led to the isolation of this compound as the compound responsible for the observed biological effect. acs.orgresearchgate.netresearchgate.net

Table 4: Bioassay-Guided Fractionation for this compound Discovery

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Crude Extract Screening | The initial extract from Callyspongia sp. is tested for L-APRT inhibition. | To confirm the presence of bioactive compounds. | d-nb.infomdpi.com |

| 2. Fractionation | The active extract is separated into fractions using chromatography. | To simplify the mixture and begin isolating the active component(s). | acs.orgresearchgate.net |

| 3. Bioassay of Fractions | Each fraction is tested for its inhibitory activity against L-APRT. | To identify the most potent fractions for further purification. | researchgate.net |

| 4. Iterative Purification | The most active fractions are further separated until a pure compound is obtained. | To isolate and identify this compound as the active principle. | nih.govscielo.br |

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Understanding how this compound inhibits L-APRT at a molecular level is crucial for its potential development as a therapeutic agent. Computational chemistry and molecular modeling provide powerful tools to investigate these ligand-target interactions. nih.gov Techniques such as molecular docking can be used to predict the binding mode of this compound within the active site of L-APRT. biointerfaceresearch.comturkjps.org These models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic behavior of the this compound-L-APRT complex over time. mdpi.com This can provide insights into the stability of the binding and the conformational changes that may occur upon ligand binding. While specific computational studies on the this compound-L-APRT interaction have not been prominently published, the methodologies are well-established for studying inhibitors of other Leishmania enzymes. nih.gov Such in silico studies can guide the design of more potent and selective inhibitors of L-APRT based on the this compound scaffold.

Table 5: Computational Approaches in this compound Research

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Binding Mode Prediction | To predict how this compound fits into the active site of L-APRT and identify key binding interactions. | biointerfaceresearch.comturkjps.org |

| Molecular Dynamics (MD) Simulations | Complex Stability Analysis | To assess the stability of the this compound-L-APRT complex and understand its dynamic behavior. | nih.govmdpi.com |

| In Silico Drug Design | Lead Optimization | To guide the chemical modification of this compound to improve its potency and selectivity as an L-APRT inhibitor. | nih.gov |

Ecological and Evolutionary Aspects of Isoakaterpin Production

Chemical Ecology of Marine Sponges: Defensive Roles of Meroterpenoids

Marine sponges, being sessile and often lacking physical defenses, have evolved to produce a remarkable diversity of secondary metabolites as a primary defense mechanism. mdpi.complos.orgcarsten-thoms.net These compounds play crucial roles in mediating interactions with the surrounding environment, including deterring predators, inhibiting the growth of pathogenic microbes, and competing for space with other benthic organisms. plos.orgcarsten-thoms.netnih.gov Meroterpenoids, a class of natural products with a mixed biosynthetic origin from terpenoid and polyketide pathways, are significant contributors to the chemical defenses of many sponge species. nih.govmdpi.com

The defensive functions of sponge meroterpenoids are well-documented. For instance, some of these compounds have been shown to be potent feeding deterrents against generalist predatory fish. carsten-thoms.net When a sponge is wounded, it can trigger enzymatic conversion of precursor compounds into more potent antimicrobial agents, which helps to protect the injured tissue from infection by marine pathogens. carsten-thoms.net This demonstrates a sophisticated, activated defense system. The vast array of meroterpenoid structures found in sponges, from simple to complex rearranged skeletons, reflects the diverse ecological pressures they face. mdpi.com

While the specific ecological role of isoakaterpin has not been extensively studied in situ, its structural class and the known functions of related compounds strongly suggest a defensive purpose. The presence of sulfate (B86663) groups in this compound is a common feature in marine natural products and can influence the compound's biological activity. acs.org Terpene quinones and hydroquinones, which are related to the meroterpenoid class, are known to undergo redox cycling, generating reactive oxygen species that can be toxic to other organisms. mdpi.com This chemical property is a likely basis for their defensive capabilities. Studies on sponge extracts from various species, including those of the genus Callyspongia, have consistently demonstrated antimicrobial and cytotoxic activities, which are attributed to their rich chemical profiles that include terpenoids. plos.orgmdpi.com

Table 1: Defensive Roles of Secondary Metabolites in Marine Sponges

| Defensive Role | Examples of Compound Classes Involved | Ecological Significance |

|---|---|---|

| Anti-predation | Terpenoids, Alkaloids | Deters feeding by fish and other marine predators, increasing sponge survival. plos.orgcarsten-thoms.net |

| Antimicrobial | Meroterpenoids, Polyketides, Alkaloids | Inhibits the growth of pathogenic bacteria and fungi, preventing infection, especially after injury. plos.orgcarsten-thoms.net |

| Antifouling | Polyacetylenes, Fatty Acids | Prevents the settlement and growth of larvae from barnacles and other fouling organisms on the sponge surface. mdpi.com |

| Allelopathy | Terpenoids, Pyridoacridines | Inhibits the growth of or kills competing sessile organisms like corals and other sponges, securing space on the reef. plos.org |

Co-evolutionary Dynamics between Sponges and Associated Microorganisms

The production of complex secondary metabolites like this compound is often not the work of the sponge alone. Marine sponges host dense and diverse communities of symbiotic microorganisms, including bacteria, archaea, and fungi, which can constitute a significant portion of the sponge's biomass. mdpi.comnih.gov There is a growing body of evidence suggesting that many of the natural products isolated from sponges are, in fact, biosynthesized by these microbial symbionts. mdpi.comrsc.orgrsc.org This symbiotic relationship is a product of a long co-evolutionary history, where the host provides a protected, nutrient-rich environment, and the microbes contribute to the host's defense and metabolic capabilities. mdpi.comnih.gov

The structural complexity of many sponge-derived meroterpenoids, including features that are characteristic of microbial biosynthetic pathways, points towards a microbial origin. mdpi.comnih.gov The discovery of biosynthetic gene clusters (BGCs) for polyketides and terpenoids within the metagenomes of sponge-associated microbes provides strong evidence for their role as the true producers of these compounds. mdpi.commdpi.com For instance, metagenomic mining of sponge microbiomes has successfully identified BGCs responsible for the synthesis of other complex molecules, and it is hypothesized that a similar approach could uncover the pathway for this compound. mdpi.commdpi.com

The co-evolutionary dynamics are evident in the specificity of these relationships. Some microbial symbionts are found across different sponge lineages, while others are highly specific to a particular host species or genus. mdpi.com This suggests a finely tuned interaction where the sponge and its microbiome have adapted to each other over evolutionary time. The production of defensive compounds by symbionts is a clear benefit to the host, and this chemical defense can be considered an extended phenotype of the sponge-microbe holobiont. The transfer of these microbial symbionts can occur both vertically, from parent to offspring, and horizontally from the surrounding seawater, ensuring the persistence of these defensive capabilities across generations. mdpi.com

Biogeographical Distribution of Callyspongia sp. Chemotypes

The genus Callyspongia is widely distributed in tropical marine ecosystems, including the central and western Pacific, the Indian Ocean, and the Atlantic Ocean. mdpi.com This broad geographical range exposes different populations to varied environmental conditions and ecological pressures, which can lead to variations in their chemical profiles, resulting in different chemotypes. The production of secondary metabolites in sponges is influenced by a range of factors including geographic location, temperature, and nutrient availability. frontiersin.org

This compound, along with the related meroterpenoids ilhabelanol (B1250392) and ilhabrene, was first isolated from a specimen of Callyspongia sp. collected off the coast of Brazil. acs.orgmdpi.com This immediately raises questions about whether this specific chemotype is unique to the Brazilian coast or if it has a wider distribution.

A study comparing the chemical composition and microbial communities of Callyspongia species from two distinct biogeographic regions, Hong Kong and the Bahamas, revealed interesting patterns. researchgate.net While the associated bacterial communities were different between the two locations, the chemical profiles of the sponge extracts showed a significant degree of similarity, with over 60% of the compounds being shared. researchgate.net This suggests that while the microbial symbionts may vary geographically, there might be a conserved set of chemical defenses within the genus, or that different microbes can produce similar compounds. However, the study also noted that the extracts showed differential antimicrobial activity against bacteria isolated from the two locations, indicating some level of local adaptation. researchgate.net

Another study analyzed the bacterial community of a Callyspongia sp. from the South Pacific and found it to be distinct. koreascience.kr The chemical diversity within the order Haplosclerida, to which Callyspongia belongs, is known to vary between families and genera, with compounds like 3-alkylpyridine derivatives showing a differential distribution. d-nb.info This supports the idea that different species and even different populations of the same species of Callyspongia could exhibit distinct chemotypes, with this compound potentially being a marker for a specific Atlantic chemotype. Further large-scale chemical and genetic surveys of Callyspongia populations are needed to fully map the biogeographical distribution of the this compound-producing chemotype.

Table 2: Known Distribution of Callyspongia and Related Compounds

| Location | Species | Key Findings | Reference |

|---|---|---|---|

| Brazil | Callyspongia sp. | Source of this compound, ilhabelanol, and ilhabrene. | acs.org |

| Hong Kong & Bahamas | Callyspongia sp. & C. plicifera | Different microbial communities but similar chemical profiles. Extracts showed antifouling and antimicrobial activity. | researchgate.net |

| South Pacific | Callyspongia sp. 612 | Harbored a distinct bacterial community dominated by Proteobacteria, Chloroflexi, and Cyanobacteria. | koreascience.kr |

Evolutionary Pressures Shaping Meroterpenoid Biosynthetic Diversity

The immense structural diversity of meroterpenoids found in marine sponges is not a random occurrence but rather the product of intense and varied evolutionary pressures acting over millions of years. mdpi.comnih.gov The sessile nature of sponges makes them vulnerable to a host of threats, which are the primary drivers for the evolution of chemical defenses.

One of the strongest selective pressures is predation. pnas.org Sponges are a potential food source for various marine animals, particularly angelfishes and parrotfishes on coral reefs. Studies have shown that reefs with high predator abundance are dominated by chemically defended sponge species, while reefs with fewer predators have a higher abundance of palatable, undefended sponges. pnas.org This indicates a clear evolutionary advantage for producing defensive compounds like meroterpenoids in predator-rich environments.

Competition for space is another major evolutionary driver. nih.gov On crowded benthic habitats like coral reefs, sponges must compete with corals, algae, and other sessile invertebrates for attachment space. The production of allelopathic chemicals, which can inhibit the growth of or kill competitors, is a key strategy in this competition. plos.org The cytotoxic properties reported for many meroterpenoids and other sponge metabolites are likely a reflection of this selective pressure.

Finally, the constant threat of infection by pathogenic microorganisms and colonization by fouling organisms exerts significant evolutionary pressure. plos.orgcarsten-thoms.net Sponges are filter feeders, constantly processing large volumes of seawater containing bacteria and other microbes. plos.org The ability to produce antimicrobial compounds is therefore essential for preventing disease. The evolution of activated defense systems, where less active precursors are converted to more potent antimicrobial agents upon wounding, is a sophisticated adaptation to this pressure. carsten-thoms.net The vast diversity of meroterpenoid structures likely reflects an ongoing evolutionary arms race, where sponges and their microbial symbionts continually generate novel chemical scaffolds to counter evolving threats from predators, competitors, and pathogens.

Future Research Trajectories and Translational Perspectives for Isoakaterpin

Exploration of Novel Akaterpin Derivatives and Scaffold Diversity

The development of novel derivatives from the Akaterpin scaffold is a critical step towards enhancing its therapeutic potential. The core structure of Akaterpin, a tetracyclic diterpene, presents multiple sites for chemical modification. By systematically altering functional groups, researchers can explore the structure-activity relationships (SAR) that govern its biological effects. For instance, modifications to the hydroxyl groups or the carbon skeleton could lead to derivatives with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of such derivatives can be achieved through semi-synthetic approaches, where the natural product is chemically modified, or through total synthesis, which allows for more radical structural changes. The creation of a diverse library of Akaterpin analogs would be invaluable for screening against a wide range of biological targets.

Application of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Complex Pathways

To fully understand the biological impact of Akaterpin, a systems-level approach using multi-omics technologies is essential. These technologies can provide a comprehensive view of the cellular response to the compound, helping to identify its molecular targets and elucidate the complex pathways it modulates.

Genomics: Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles in cells treated with Akaterpin. This can help identify signaling pathways and cellular processes affected by the compound.

Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify direct binding partners of Akaterpin and downstream changes in protein expression and post-translational modifications.

Metabolomics: This technology focuses on the global analysis of metabolites in a biological system. Metabolomic profiling can uncover metabolic pathways perturbed by Akaterpin, providing insights into its mechanism of action and potential off-target effects.

The integration of data from these different "omics" platforms can lead to the construction of detailed network models of Akaterpin's interactions within the cell, offering a more holistic understanding of its bioactivity.

Biotechnological and Sustainable Production Methods for Marine Natural Products

The supply of many marine natural products, including Akaterpin, is often limited by the scarcity of the source organism and the low yields of extraction. To overcome this bottleneck, the development of biotechnological and sustainable production methods is crucial for the clinical and commercial development of Akaterpin.

Several promising strategies are being explored:

Heterologous Expression: The genes responsible for the biosynthesis of Akaterpin in its native producer can be identified and transferred into a more easily cultivable host organism, such as bacteria or yeast. This would allow for large-scale, controlled production of the compound through fermentation.

Synthetic Biology: Advances in synthetic biology enable the engineering of microbial chassis to produce complex natural products. By assembling the biosynthetic pathway for Akaterpin in a heterologous host, it may be possible to optimize its production and even generate novel derivatives.

Aquaculture and Mariculture: For sponge-derived compounds, cultivating the source organism or its associated microorganisms in a controlled environment can provide a more sustainable and reliable source of the natural product compared to wild harvesting.

These approaches not only address the supply issue but also contribute to the conservation of marine biodiversity.

Advanced Biophysical and Structural Biology Studies of Akaterpin-Target Interactions

A detailed understanding of how Akaterpin interacts with its molecular targets at the atomic level is fundamental for rational drug design. Advanced biophysical and structural biology techniques are indispensable for this purpose.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can be used to determine the three-dimensional structure of Akaterpin in complex with its target protein. This structural information provides a precise map of the binding site and the key molecular interactions, guiding the design of more potent and selective inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of the Akaterpin-target interaction in solution, providing valuable information about conformational changes and binding kinetics.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to quantify the binding affinity and thermodynamics of the interaction between Akaterpin and its target, which are critical parameters for drug development.

Computational Drug Discovery and Rational Design Based on the Akaterpin Scaffold

Computational approaches play an increasingly important role in modern drug discovery and can be effectively applied to the Akaterpin scaffold. By leveraging the structural and biological data gathered through the methods described above, computational tools can accelerate the design of improved Akaterpin-based therapeutics.

Molecular Docking and Virtual Screening: These methods can be used to predict the binding mode of Akaterpin and its derivatives to a target protein and to screen large virtual libraries of compounds to identify new potential inhibitors based on the Akaterpin scaffold.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the Akaterpin-target complex, helping to understand the mechanism of binding and the role of conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the chemical structures of Akaterpin derivatives with their biological activities. These models can then be used to predict the activity of new, untested compounds, guiding the synthetic efforts towards more promising candidates.

Q & A

Basic Research Questions

Q. What established spectroscopic methods are recommended for characterizing Isoakaterpin’s molecular structure?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for elucidating proton and carbon environments. Infrared (IR) spectroscopy identifies functional groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemistry for crystalline derivatives .

Q. How can researchers ensure the purity of synthesized this compound during isolation?

- Answer : Combine chromatographic techniques (e.g., HPLC with UV/Vis detection, TLC) with analytical standards. Quantify purity via melting point analysis and differential scanning calorimetry (DSC). Reproducibility requires strict adherence to solvent gradients and column calibration protocols .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Answer : Use cell viability assays (MTT, ATP luminescence) for cytotoxicity screening. Enzyme inhibition studies (e.g., fluorescence-based kinetic assays) can assess target specificity. Include positive controls and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How should experimental protocols address contradictions in this compound’s stability across different solvents?

- Answer : Conduct accelerated stability studies under controlled conditions (pH, temperature, light exposure). Compare degradation products via LC-MS and validate findings using computational models (e.g., molecular dynamics simulations). Replicate experiments in inert atmospheres to isolate oxidative pathways .

Q. What statistical approaches resolve discrepancies in dose-response relationships for this compound’s pharmacological effects?

- Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across cell lines. Bayesian meta-analysis can integrate heterogeneous datasets from independent studies .

Q. How can researchers design robust synthetic pathways for this compound derivatives with improved bioavailability?

- Answer : Optimize reaction conditions (catalyst loading, solvent polarity) using Design of Experiments (DoE) frameworks. Characterize derivatives via logP measurements and in vitro permeability assays (Caco-2 models). Validate synthetic routes with scalability assessments (e.g., flow chemistry trials) .

Q. What methodologies reconcile conflicting reports on this compound’s mechanism of action in different biological systems?

- Answer : Employ orthogonal assays (e.g., CRISPR knockouts, isothermal titration calorimetry) to validate target engagement. Cross-reference transcriptomic or proteomic datasets to identify off-target effects. Collaborative replication studies across labs are critical to confirm findings .

Q. How should computational models be validated for predicting this compound’s binding affinities?

- Answer : Compare docking simulations (AutoDock, Schrödinger) with experimental crystallographic data. Use molecular dynamics (MD) simulations to assess binding stability over time. Validate force fields against thermodynamic measurements (e.g., ITC, SPR) .

Methodological Best Practices

- Experimental Reproducibility : Document detailed protocols, including equipment calibration and batch numbers of reagents. Use open-source platforms (e.g., GitHub) to share raw data and analysis scripts .

- Literature Integration : Systematically review existing studies using PRISMA guidelines. Highlight gaps in mechanistic studies or cross-species comparisons .

- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.